molecular formula C12H14Cl3NO B7932303 2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide

2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide

Cat. No.: B7932303
M. Wt: 294.6 g/mol
InChI Key: AFDSIHZAORLDTR-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide is a halogenated acetamide derivative with the molecular formula C₁₂H₁₃Cl₃NO (average mass: 294.600 g/mol). Its structure features a chloroacetamide backbone substituted with a 2,5-dichlorobenzyl group and an isopropyl amine moiety . The compound is listed under ChemSpider ID 28301857 and was historically available as a research chemical (Ref: 10-F085603) but is now discontinued .

Properties

IUPAC Name

2-chloro-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3NO/c1-8(2)16(12(17)6-13)7-9-5-10(14)3-4-11(9)15/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDSIHZAORLDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=C(C=CC(=C1)Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzyl chloride, isopropylamine, and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of compounds similar to 2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide. The structure-activity relationships (SAR) indicate that derivatives with similar functionalities exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, several pyrimidine derivatives have shown promising anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes, which are involved in the synthesis of pro-inflammatory mediators like prostaglandins .

Table 1: Inhibition Potency of Pyrimidine Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20
Celecoxib11.7 ± 0.23-

The above table illustrates the half-maximal inhibitory concentration (IC50) values for selected compounds against COX enzymes, highlighting the potential of these derivatives as anti-inflammatory agents .

Toxicological Studies

Aquatic Toxicity Assessments

Toxicological evaluations are essential for understanding the environmental impact of chemical compounds. Studies have been conducted to assess the toxicity of various chemicals, including those structurally related to this compound on aquatic organisms such as fish . These assessments help in determining safe exposure levels and regulatory compliance.

Table 2: Toxicity Testing Parameters

ParameterDescription
Test SpeciesVarious fish species
Test EnvironmentControlled aquarium conditions
Measurement CriteriaTime to death or distress observed

This table summarizes the parameters used in toxicity testing, which are crucial for evaluating the safety and environmental impact of chemical compounds.

Future Research Directions

The ongoing research into compounds like this compound suggests potential avenues for developing new anti-inflammatory agents with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Further exploration of SAR can lead to the synthesis of novel derivatives with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate certain enzymes, leading to changes in biochemical pathways.

    Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Modulating Gene Expression: It can influence the expression of certain genes, thereby affecting cellular functions and processes.

Comparison with Similar Compounds

Structural Isomers: Dichlorobenzyl Substitution Patterns

The position of chlorine atoms on the benzyl group significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name Substitution Pattern Molecular Formula Key Differences/Implications
2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide 2,5-dichloro C₁₂H₁₃Cl₃NO Higher symmetry may enhance crystallinity; potential for altered solubility compared to isomers .
2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide 2,3-dichloro C₁₂H₁₃Cl₃NO Adjacent chlorines could increase steric hindrance, reducing reactivity in nucleophilic substitutions .
2-Chloro-N-(4-chlorophenyl)acetamide 4-chloro C₈H₇Cl₂NO Single chlorine on phenyl reduces molecular weight (216.05 g/mol); simpler structure may improve metabolic stability .

Functional Group Variations in Acetamide Derivatives

Substitutions on the acetamide backbone or amine group modulate activity:

Compound Name Key Substituents Use/Property
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethylphenyl, methoxymethyl Herbicide : Enhanced soil persistence due to ethyl groups; methoxy group aids membrane permeability .
Pretilachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) 2-propoxyethyl Rice herbicide : Propoxy chain increases hydrophobicity, improving activity in aquatic environments .
Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) Thienyl, methoxyalkyl Broadleaf control : Heterocyclic thienyl enhances target-site binding .

Comparison : Unlike these analogs, the target compound lacks alkyl or heterocyclic substituents, relying solely on dichlorobenzyl and isopropyl groups. This may limit its herbicidal efficacy but could reduce environmental persistence .

Stereochemical and Toxicological Considerations

Evidence from pesticide transformation products highlights the impact of minor structural changes:

  • Metolachlor : The racemic mixture (metolachlor) is less active than its enantiomer S-metolachlor, which dominates herbicidal activity .

Implications for this compound :

  • The absence of hydroxyl or chiral centers simplifies synthesis but may limit selectivity in biological interactions.
  • Dichloro substitution could confer resistance to metabolic degradation, increasing environmental persistence .

Biological Activity

2-Chloro-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

  • Molecular Formula : C11H12Cl3N
  • Molecular Weight : 252.5 g/mol
  • LogP : 2.9 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 1
  • Rotatable Bond Count : 3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The presence of chloro and dichloro substituents enhances its reactivity, allowing it to disrupt normal cellular processes. This compound has been investigated for its potential to inhibit the growth of various pathogens by affecting their metabolic pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their antibacterial activity, this compound demonstrated notable effectiveness against several strains of bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Candida albicans32
Aspergillus niger64

The data suggest that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Case Studies and Research Findings

  • Antifungal Activity : A recent study focused on the antifungal properties of various acetamide derivatives, including this compound. The results indicated moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 32 to 64 μg/mL .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with key enzymes in microbial metabolism. The results indicated that it binds effectively to target sites, which may explain its observed biological activity .
  • Comparative Studies : Comparative analyses with similar compounds revealed that while many derivatives exhibit antimicrobial properties, the unique structure of this compound contributes to its enhanced efficacy. This was evidenced by lower MIC values compared to structurally similar compounds lacking the dichloro substitutions .

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